molecular formula C15H18ClKO4 B13712635 Potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate

Potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate

Cat. No.: B13712635
M. Wt: 336.85 g/mol
InChI Key: WBBGJSPIXZAHCU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

R-(+)-Etomoxir Carboxylate, Potassium Salt: is a chemical compound with the molecular formula C15H18ClO4K. It is known for its role in inhibiting carnitine palmitoyltransferase 1 (CPT1), an enzyme involved in fatty acid oxidation. This compound is widely used in scientific research, particularly in studies related to metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R-(+)-Etomoxir Carboxylate, Potassium Salt typically involves the reaction of a carboxylic acid with a strong base such as potassium hydroxide. The carboxylic acid is first converted to its corresponding carboxylate by deprotonation, followed by the addition of potassium ions to form the potassium salt. The reaction is usually carried out in an aqueous medium at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically stirred and heated to facilitate the formation of the potassium salt, followed by purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: R-(+)-Etomoxir Carboxylate, Potassium Salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .

Scientific Research Applications

R-(+)-Etomoxir Carboxylate, Potassium Salt has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of R-(+)-Etomoxir Carboxylate, Potassium Salt involves the inhibition of carnitine palmitoyltransferase 1 (CPT1). This enzyme is crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT1, the compound reduces fatty acid oxidation and shifts cellular energy metabolism towards glucose utilization. This mechanism is particularly relevant in the context of metabolic diseases and energy metabolism research .

Comparison with Similar Compounds

R-(+)-Etomoxir Carboxylate, Potassium Salt can be compared with other carboxylate salts and CPT1 inhibitors:

Conclusion

R-(+)-Etomoxir Carboxylate, Potassium Salt is a versatile compound with significant applications in scientific research. Its unique properties and mechanism of action make it a valuable tool in the study of metabolism and energy production. The compound’s ability to inhibit CPT1 and alter fatty acid oxidation pathways highlights its potential therapeutic applications in metabolic disorders and cardiovascular diseases.

Properties

IUPAC Name

potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO4.K/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;/h5-8H,1-4,9-11H2,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBGJSPIXZAHCU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClKO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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